(1S)-1-(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)-2-(phenylamino)ethan-1-ol
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Overview
Description
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a complex organic compound characterized by its unique structure, which includes an aniline group, a benzodioxin ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol typically involves a multi-step process:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aniline Group: The aniline group is introduced via nucleophilic substitution reactions, often using aniline derivatives and suitable leaving groups.
Attachment of the Ethanol Moiety: The ethanol moiety is attached through reduction reactions, where ketones or aldehydes are reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)ethanol: A similar compound with a slight variation in the position of the benzodioxin ring.
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-7-yl)ethanol: Another similar compound with a different position of the benzodioxin ring.
Uniqueness
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the benzodioxin ring and the presence of the aniline group contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C18H21NO3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S)-2-anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C18H21NO3/c1-18(2)21-12-14-10-13(8-9-17(14)22-18)16(20)11-19-15-6-4-3-5-7-15/h3-10,16,19-20H,11-12H2,1-2H3/t16-/m1/s1 |
InChI Key |
OOANTWSKELJLDN-MRXNPFEDSA-N |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@@H](CNC3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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